molecular formula C13H8O4 B303280 spiro(4H-[1,3]benzodioxine-2,4'-[2,5]cyclohexadiene)-1',4-dione

spiro(4H-[1,3]benzodioxine-2,4'-[2,5]cyclohexadiene)-1',4-dione

Cat. No. B303280
M. Wt: 228.2 g/mol
InChI Key: URIYZXDBDJZQMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro(4H-[1,3]benzodioxine-2,4'-[2,5]cyclohexadiene)-1,4-dione, also known as Spiro-1,4-dioxane-2,5-diene, is a heterocyclic organic compound. It has been widely researched for its potential applications in various fields such as medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of spiro(4H-[1,3]benzodioxine-2,4'-[2,5]cyclohexadiene)-1',4-dioneoxane-2,5-diene varies depending on its application. In medicine, it has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In agriculture, it has been shown to inhibit the activity of certain enzymes involved in plant growth and development. In materials science, it has been investigated for its ability to transport charge and its potential use as a light-emitting material.
Biochemical and Physiological Effects
The biochemical and physiological effects of spiro(4H-[1,3]benzodioxine-2,4'-[2,5]cyclohexadiene)-1',4-dioneoxane-2,5-diene vary depending on its application. In medicine, it has been shown to have anti-cancer, anti-inflammatory, and anti-viral effects. In agriculture, it has been shown to inhibit plant growth and development. In materials science, it has been investigated for its ability to transport charge and emit light.

Advantages and Limitations for Lab Experiments

One of the advantages of spiro(4H-[1,3]benzodioxine-2,4'-[2,5]cyclohexadiene)-1',4-dioneoxane-2,5-diene is its potential for use in a variety of applications. It is also relatively easy to synthesize and has a high yield. However, one of the limitations is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for research on spiro(4H-[1,3]benzodioxine-2,4'-[2,5]cyclohexadiene)-1',4-dioneoxane-2,5-diene. In medicine, further research is needed to determine its potential as an anti-cancer, anti-inflammatory, and anti-viral agent. In agriculture, further research is needed to determine its potential as a pesticide and herbicide. In materials science, further research is needed to determine its potential use in organic electronic devices and other applications.
Conclusion
Spiro(4H-[1,3]benzodioxine-2,4'-[2,5]cyclohexadiene)-1,4-dione is a heterocyclic organic compound that has been widely researched for its potential applications in medicine, agriculture, and materials science. It can be synthesized by a variety of methods and has a range of potential mechanisms of action and biochemical and physiological effects. While there are advantages and limitations to its use in lab experiments, there are several future directions for research on spiro(4H-[1,3]benzodioxine-2,4'-[2,5]cyclohexadiene)-1',4-dioneoxane-2,5-diene.

Synthesis Methods

Spiro(4H-[1,3]benzodioxine-2,4'-[2,5]cyclohexadiene)-1',4-dioneoxane-2,5-diene can be synthesized by a variety of methods, including the Diels-Alder reaction, Michael addition, and Friedel-Crafts reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclic compound. The Michael addition involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. The Friedel-Crafts reaction involves the reaction of an arene with an acyl chloride or an acid anhydride in the presence of a Lewis acid catalyst.

Scientific Research Applications

Spiro(4H-[1,3]benzodioxine-2,4'-[2,5]cyclohexadiene)-1',4-dioneoxane-2,5-diene has been studied for its potential applications in various fields. In medicine, it has been investigated as a potential anti-cancer agent, anti-inflammatory agent, and anti-viral agent. In agriculture, it has been studied as a potential pesticide and herbicide. In materials science, it has been investigated for its potential use in the development of organic electronic devices.

properties

Product Name

spiro(4H-[1,3]benzodioxine-2,4'-[2,5]cyclohexadiene)-1',4-dione

Molecular Formula

C13H8O4

Molecular Weight

228.2 g/mol

IUPAC Name

spiro[1,3-benzodioxine-2,4//'-cyclohexa-2,5-diene]-1//',4-dione

InChI

InChI=1S/C13H8O4/c14-9-5-7-13(8-6-9)16-11-4-2-1-3-10(11)12(15)17-13/h1-8H

InChI Key

URIYZXDBDJZQMY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)OC3(O2)C=CC(=O)C=C3

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC3(O2)C=CC(=O)C=C3

Origin of Product

United States

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